3-Aminopicolinic acid hydrochloride molecular structure
3-Aminopicolinic acid hydrochloride molecular structure
Title: Structural Dynamics and Synthetic Utility of 3-Aminopicolinic Acid Hydrochloride: A Technical Guide for Medicinal Chemistry Applications
Abstract
3-Aminopicolinic acid hydrochloride (3-AP[1]·HCl) represents a critical "privileged scaffold" in modern drug discovery, particularly in the synthesis of fused heteroaromatic systems (e.g., pyrido[2,3-d]pyrimidines) and as a bioisostere in tryptophan metabolism modulation.[1] This guide provides a comprehensive technical analysis of the molecule’s structural attributes, validated synthetic protocols, and spectroscopic signatures, designed to support researchers in optimizing lead generation and ligand design.
Molecular Architecture & Physicochemical Properties
The efficacy of 3-aminopicolinic acid hydrochloride as a synthon stems from its high functional density.[1] The molecule features a pyridine core substituted with orthogonal reactive groups: a carboxylic acid at the C2 position and a primary amine at the C3 position.[1]
Identification Data
| Property | Specification |
| IUPAC Name | 3-Amino-2-pyridinecarboxylic acid hydrochloride |
| CAS Number (HCl) | 1588441-17-1 |
| CAS Number (Free Acid) | 1462-86-8 |
| Molecular Formula | C₆H₆N₂O₂[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 174.58 g/mol |
| Solubility | High in H₂O, DMSO; Low in EtOH, DCM |
Structural Dynamics & Protonation Site
Understanding the salt form is crucial for solubility and binding affinity.[1]
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Free Base: In its neutral form, the molecule often exists as a zwitterion, where the carboxylic acid proton transfers to the pyridine nitrogen (pKa ~5.2), not the exocyclic amine (pKa ~3.0).
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Hydrochloride Salt: Upon treatment with HCl, the pyridine nitrogen is fully protonated.[1] The exocyclic 3-amino group remains largely unprotonated due to the electron-withdrawing effect of the ring and the ortho-carboxyl group, though it participates in strong intramolecular hydrogen bonding with the carbonyl oxygen.[1]
Key Structural Feature: The ortho positioning of the amino and carboxyl groups creates a "pseudo-ring" via hydrogen bonding, mimicking the transition state of enzyme-substrate complexes in tryptophan metabolism (specifically kynureninase).[1]
Spectroscopic Characterization (Validation)
To validate the identity of 3-AP·HCl, researchers should rely on the following spectroscopic fingerprints.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Standard for polar salts)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Insight |
| COOH | 13.0 - 14.0 | Broad Singlet | - | Deshielded acidic proton; often broadened by exchange.[1] |
| Pyridine H-6 | 7.95 - 8.05 | Doublet of Doublets | J = 4.5, 1.5 | Most deshielded ring proton due to proximity to N+.[1] |
| Pyridine H-4 | 7.50 - 7.60 | Doublet of Doublets | J = 8.2, 1.5 | Ortho to the amine; shielded relative to H-6.[1] |
| Pyridine H-5 | 7.30 - 7.40 | Doublet of Doublets | J = 8.2, 4.5 | Meta to N+; standard aromatic shift.[1] |
| NH₂ (Amine) | 6.50 - 8.00 | Broad | - | Chemical shift varies significantly with concentration and water content.[1] |
Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode
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Observed Ion: [M+H]⁺ = 139.05 m/z (Corresponds to the free base cation).[1]
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Fragment: Loss of CO₂ (M-44) is common, resulting in a peak at ~95 m/z (3-aminopyridine radical).[1]
Synthetic Methodology: The Hofmann Rearrangement Route
While 3-AP·HCl is commercially available, in-house synthesis is often required to introduce isotopic labels or specific derivatives.[1] The most robust route utilizes the Hofmann rearrangement of quinolinic acid imide.[1]
Reaction Scheme
Figure 1: Synthetic pathway via Hofmann rearrangement of quinolinimide.
Step-by-Step Protocol
Objective: Synthesis of 3-Aminopicolinic Acid HCl from Quinolinimide.
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Reagent Prep: Dissolve quinolinimide (10 mmol) in 10% NaOH (25 mL) at 0°C.
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Hypochlorite Addition: Slowly add sodium hypochlorite solution (10-12% active chlorine, 1.1 eq) dropwise.[1] Maintain temperature <5°C to prevent side reactions.
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Rearrangement: Stir for 30 mins at 0°C, then heat rapidly to 80°C for 45 mins. The solution will darken slightly.
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Acidification: Cool to room temperature. Adjust pH to ~3.0 using concentrated HCl.[1] The free acid may precipitate.[1]
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Salt Formation: Evaporate to dryness or extract the free acid (difficult due to water solubility).[1] The preferred method is to dissolve the crude solid in minimum hot concentrated HCl and cool slowly to 4°C.[1]
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Purification: Recrystallize from Ethanol/Water (9:1). 3-AP·HCl forms distinct needles.[1]
Critical Control Point: Temperature control during hypochlorite addition is vital. Exceeding 5°C prematurely promotes ring chlorination rather than rearrangement.[1]
Applications in Drug Discovery
3-AP·HCl is not merely a building block; it is a pharmacophore element.[1]
Ligand Design & Chelation
The N-N-O motif (Pyridine N, Amine N, Carboxyl O) allows 3-AP to act as a bidentate or tridentate ligand.[1] In metalloenzyme inhibitors, this motif can chelate active site metal ions (e.g., Zn²⁺, Fe²⁺).
Biological Pathway Modulation
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Tryptophan Metabolism: 3-AP is a structural analog of 3-hydroxyanthranilic acid.[1] It acts as an inhibitor of PEPCK (Phosphoenolpyruvate carboxykinase) and interferes with the kynurenine pathway [1].[1]
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Kinase Inhibitors: The scaffold is frequently cyclized to form 1,8-naphthyridines, which are potent kinase inhibitors utilized in oncology [2].[1]
Logical Workflow for Scaffold Utilization
Figure 2: Strategic utilization of the 3-AP scaffold in medicinal chemistry.
Handling and Stability
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Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator.[1] Exposure to moisture leads to "clumping" and complicates precise stoichiometry in reactions.[1]
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which can attack the amine.[1]
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Safety: Irritant to eyes and respiratory system.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
References
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Effect of 3-aminopicolinic acid on renal ammoniagenesis in the rat. Biochemical Pharmacology. [Link][1][7]
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Tryptophan metabolism: From physiological functions to key roles and therapeutic targets. Molecular Medicine Reports. [Link][1]
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Structure and properties of 3-aminopicolinic acid derivatives. PubChem Compound Summary. [Link]
